1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound. It features a urea moiety linked to a pyrrolidine ring, which is further substituted with a methoxyphenyl group and a p-tolyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the urea moiety: This step often involves the reaction of an amine with an isocyanate or a carbamate.
Substitution reactions: The methoxyphenyl and p-tolyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)urea: Lacks the p-tolyl group.
1-(4-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea: Has a phenyl group instead of a p-tolyl group.
Uniqueness
1-(4-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxyphenyl and p-tolyl groups can enhance its interactions with biological targets, potentially leading to unique therapeutic properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-3-7-17(8-4-14)23-13-15(11-19(23)24)12-21-20(25)22-16-5-9-18(26-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAJZBPDHQZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.